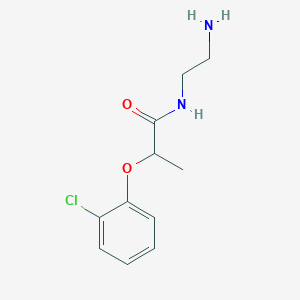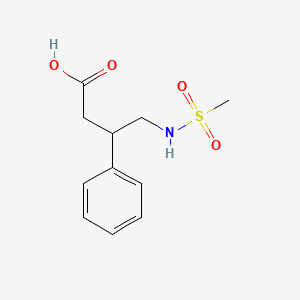![molecular formula C17H17NO3 B6641928 (E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as HPPH or 2-(2'-hydroxyphenyl)-3-(4'-hydroxyphenyl) propenoic acid.
Wirkmechanismus
The mechanism of action of HPPH involves its ability to selectively accumulate in cancer cells due to their higher metabolic rate and increased expression of certain receptors. Upon activation by light, HPPH produces ROS that can cause damage to the cancer cells' DNA and other cellular components, leading to their destruction.
Biochemical and physiological effects:
HPPH has been shown to have minimal toxicity and is well-tolerated by the body. It has a high affinity for cancer cells and can selectively accumulate in them, leading to their destruction upon activation by light. HPPH has also been shown to have antioxidant properties and can scavenge free radicals, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HPPH in lab experiments include its high selectivity for cancer cells, minimal toxicity, and ease of activation by light. However, its use in PDT requires the use of light, which can be challenging to deliver to deep-seated tumors. Additionally, the effectiveness of PDT can be limited by the availability of oxygen in the tumor microenvironment.
Zukünftige Richtungen
1. Development of novel delivery systems for HPPH to improve its efficacy in PDT.
2. Investigation of the use of HPPH in combination with other therapies such as chemotherapy and immunotherapy.
3. Exploration of the use of HPPH in the treatment of other diseases such as Alzheimer's and Parkinson's.
4. Development of new photosensitizers based on the structure of HPPH with improved selectivity and efficacy.
5. Investigation of the use of HPPH in the treatment of antibiotic-resistant bacterial infections.
In conclusion, HPPH is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer treatment and other diseases. Its high selectivity for cancer cells and minimal toxicity make it an attractive option for use in PDT. Further research is needed to explore its full potential and develop new therapies based on its structure.
Synthesemethoden
The synthesis of HPPH involves the condensation reaction between 2-hydroxybenzaldehyde and 4-hydroxyacetophenone in the presence of sodium hydroxide and ethanol. The resulting product is then subjected to further reactions to obtain HPPH in its pure form.
Wissenschaftliche Forschungsanwendungen
HPPH has shown promising results in various scientific research studies. It has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. HPPH is a photosensitizer that can be activated by light to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-11-14-1-6-15(7-2-14)18-17(21)10-5-13-3-8-16(20)9-4-13/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVXMJRDTYVRSK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)C=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCO)NC(=O)/C=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6641847.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6641853.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)

![(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6641891.png)
![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B6641900.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
